(2S)-2-[(3-amino-2,3-dihydro-1H-inden-1-yl)amino]-2-phenylethanol
Description
(2S)-2-[(3-amino-2,3-dihydro-1H-inden-1-yl)amino]-2-phenylethanol is a chiral compound with a complex structure that includes an indene ring, an amino group, and a phenylethanol moiety
Properties
IUPAC Name |
(2S)-2-[(3-amino-2,3-dihydro-1H-inden-1-yl)amino]-2-phenylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c18-15-10-16(14-9-5-4-8-13(14)15)19-17(11-20)12-6-2-1-3-7-12/h1-9,15-17,19-20H,10-11,18H2/t15?,16?,17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWMRGAPONSNSI-OFLPRAFFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C1NC(CO)C3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C2=CC=CC=C2C1N[C@H](CO)C3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[(3-amino-2,3-dihydro-1H-inden-1-yl)amino]-2-phenylethanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indene, benzylamine, and phenylacetaldehyde.
Formation of Indene Derivative: Indene is first converted to a suitable intermediate, such as 3-amino-2,3-dihydro-1H-inden-1-yl, through a series of reactions including nitration, reduction, and amination.
Coupling Reaction: The indene derivative is then coupled with phenylacetaldehyde under reductive amination conditions to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and intermediates.
Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.
Purification Techniques: Implementing advanced purification techniques like crystallization, distillation, and chromatography to isolate the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethanol moiety, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the amino group or the indene ring, resulting in the formation of various reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the indene or phenylethanol moieties are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution Reagents: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
(2S)-2-[(3-amino-2,3-dihydro-1H-inden-1-yl)amino]-2-phenylethanol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, including natural products and pharmaceuticals.
Material Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (2S)-2-[(3-amino-2,3-dihydro-1H-inden-1-yl)amino]-2-phenylethanol involves its interaction with molecular targets such as enzymes, receptors, and ion channels. The compound may exert its effects through:
Binding to Receptors: It can bind to specific receptors in the body, modulating their activity and leading to physiological responses.
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways and cellular processes.
Ion Channel Modulation: It can influence the function of ion channels, altering the flow of ions across cell membranes and impacting cellular signaling.
Comparison with Similar Compounds
- **(2S)-2-[(3-amino-2,3-dihydro-1H-inden-1-yl)amino]-2-phenylethanol shares structural similarities with other compounds such as indene derivatives, phenylethanolamines, and amino alcohols.
Uniqueness:
Chirality: The compound’s chiral nature distinguishes it from many other similar compounds, potentially leading to unique biological activities and interactions.
Structural Complexity: The presence of both an indene ring and a phenylethanol moiety in the same molecule adds to its structural complexity and versatility in chemical reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
